An In-depth Technical Guide to the Physical Properties of 4-(Phenylthio)aniline
An In-depth Technical Guide to the Physical Properties of 4-(Phenylthio)aniline
An in-depth technical guide to the physical properties of 4-(Phenylthio)aniline, designed for researchers, scientists, and professionals in drug development.
Foreword
As a Senior Application Scientist, my experience has consistently shown that a comprehensive understanding of a molecule's physical properties is the bedrock of successful research and development, particularly in the pharmaceutical sciences. It is not merely about cataloging numbers; it is about understanding the why behind those numbers and leveraging that knowledge to predict behavior, optimize processes, and ensure safety and efficacy. This guide on 4-(Phenylthio)aniline is structured to provide not just the data, but the scientific context and practical methodologies that underpin our understanding of this versatile molecule. The aniline scaffold is a cornerstone in medicinal chemistry, and its derivatives, such as 4-(Phenylthio)aniline, offer a rich landscape for the development of novel therapeutics.[1] This document is crafted to empower researchers with the foundational knowledge required to harness the full potential of this compound.
Molecular and Chemical Identity
4-(Phenylthio)aniline, also known as 4-phenylsulfanylaniline, is an aromatic amine and a thioether. Its structure, featuring a phenylthio group at the para position of an aniline ring, is fundamental to its chemical reactivity and physical characteristics.
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IUPAC Name: 4-phenylsulfanylaniline[2]
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Synonyms: 4-(Phenylsulfanyl)aniline, 4-Aminodiphenyl sulfide, p-(Phenylthio)aniline[2]
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CAS Number: 1135-14-4[2]
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Molecular Formula: C₁₂H₁₁NS[2]
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Molecular Weight: 201.29 g/mol [2]
The presence of the electron-donating amino group and the sulfur linkage influences the electron density distribution across the aromatic systems, which in turn dictates the molecule's intermolecular interactions and bulk physical properties.
Core Physical Properties
A precise understanding of the physical properties of 4-(Phenylthio)aniline is critical for its application in synthesis, formulation, and biological assays. The following table summarizes its key physical attributes. It is important to note that while some properties are well-documented, others, such as the boiling point, have limited available experimental data, and values should be used with an understanding of their source.
| Property | Value | Source/Notes |
| Melting Point | Not explicitly found for the 4-isomer. The 2-(phenylthio)aniline isomer has a melting point of 43 °C.[3] | The melting point is a critical indicator of purity. The value for the 2-isomer suggests that 4-(phenylthio)aniline is likely a solid at room temperature. |
| Boiling Point | ~379.2 °C at 760 mmHg (Predicted) | This value is from supplier data and should be considered an estimate until experimentally verified. High boiling points are characteristic of aromatic compounds of this molecular weight. |
| Solubility | Insoluble in water. Soluble in many organic solvents. | Based on its chemical structure (large nonpolar aromatic rings), it is expected to have low aqueous solubility but good solubility in solvents like DMSO, chloroform, and acetone. |
| XLogP3 | 2.9 | This computed value indicates a moderate level of lipophilicity, which is a key parameter in drug design for predicting membrane permeability.[2] |
| Hydrogen Bond Donors | 1 (from the amine group) | The presence of a hydrogen bond donor influences its interaction with biological targets and its solubility in protic solvents.[2] |
| Hydrogen Bond Acceptors | 2 (from the nitrogen and sulfur atoms) | The nitrogen and sulfur atoms can act as hydrogen bond acceptors, contributing to its solvation and binding properties. |
Spectroscopic Profile
The spectroscopic fingerprint of 4-(Phenylthio)aniline is essential for its identification and structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
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¹H NMR Spectroscopy: The proton NMR spectrum of 4-(Phenylthio)aniline will exhibit characteristic signals for the aromatic protons. The protons on the aniline ring will be influenced by the electron-donating amino group, while the protons on the phenylthio ring will show a different chemical shift environment. The NH₂ protons will typically appear as a broad singlet.
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¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on each unique carbon atom in the molecule. The chemical shifts are influenced by the electronegativity of the attached atoms and the overall electronic structure. A literature reference for the ¹³C NMR spectrum of 4-(Phenylthio)aniline in a CCl₄/CDCl₃ solvent mixture has been reported by H. Takeuchi, S. Hirayama, and M. Mitani in the Journal of the Chemical Society, Perkin Transactions 1 in 1988.[4]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies. The IR spectrum of 4-(Phenylthio)aniline is expected to show the following characteristic absorption bands:
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N-H Stretching: Around 3400-3300 cm⁻¹, characteristic of the primary amine.
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C-H Aromatic Stretching: Just above 3000 cm⁻¹.
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C=C Aromatic Ring Stretching: In the region of 1600-1450 cm⁻¹.
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C-N Stretching: Typically observed in the 1340-1250 cm⁻¹ region.
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C-S Stretching: This vibration is often weak and can be difficult to assign definitively, appearing in the fingerprint region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
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Molecular Ion Peak (M⁺): For 4-(Phenylthio)aniline, the molecular ion peak is expected at an m/z of approximately 201.
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Fragmentation Pattern: The fragmentation of the molecular ion can provide structural information. Common fragmentation pathways for aromatic amines and thioethers may include cleavage of the C-S bond or fragmentation of the aromatic rings. PubChem indicates the availability of a GC-MS spectrum for this compound.[2]
Experimental Protocols for Physical Property Determination
The following section provides detailed, step-by-step methodologies for the experimental determination of the key physical properties of 4-(Phenylthio)aniline. These protocols are designed to be self-validating and are based on standard laboratory practices.
Melting Point Determination (Capillary Method)
Causality: The melting point is the temperature at which a solid's crystal lattice breaks down. For a pure substance, this transition occurs over a very narrow temperature range. This protocol uses a digital melting point apparatus for precise temperature control and observation.
Methodology:
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Sample Preparation: A small amount of dry, crystalline 4-(Phenylthio)aniline is finely crushed into a powder. The open end of a glass capillary tube is tapped into the powder to pack a small amount (2-3 mm in height) of the sample into the sealed end.
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Apparatus Setup: The packed capillary tube is placed into the heating block of a calibrated digital melting point apparatus.
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Heating and Observation: The sample is heated at a rapid rate to about 15-20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium between the sample and the heating block.
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Data Recording: The temperature at which the first droplet of liquid is observed is recorded as the onset of melting. The temperature at which the last solid crystal disappears is recorded as the completion of melting. The melting point is reported as this range.
Caption: Systematic workflow for solubility assessment.
Spectroscopic Sample Preparation and Analysis
Causality: High-resolution NMR spectra require a homogeneous solution of the analyte in a deuterated solvent to avoid overwhelming solvent signals.
Methodology:
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Solvent Selection: Deuterated chloroform (CDCl₃) is a common first choice for nonpolar to moderately polar organic compounds. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) can be used.
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Sample Preparation: Approximately 5-10 mg of 4-(Phenylthio)aniline is dissolved in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
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Transfer and Filtration: The solution is filtered through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.
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Analysis: The NMR tube is placed in the spectrometer, and the magnetic field is shimmed to achieve homogeneity. ¹H and ¹³C NMR spectra are then acquired.
Causality: For solid samples, dispersing the analyte in an IR-transparent matrix like potassium bromide (KBr) allows for analysis by transmission IR spectroscopy.
Methodology:
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Sample Preparation: Approximately 1-2 mg of 4-(Phenylthio)aniline and 100-200 mg of dry, spectroscopic grade KBr are ground together to a fine, homogeneous powder using an agate mortar and pestle.
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Pellet Formation: A portion of the mixture is placed into a pellet press die. A vacuum is applied to remove air, and the mixture is pressed under high pressure (several tons) for a few minutes to form a transparent or translucent pellet.
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Analysis: The KBr pellet is placed in the sample holder of the FTIR spectrometer, and the IR spectrum is recorded.
Safety and Handling
As a Senior Application Scientist, I must emphasize the importance of proper safety protocols. 4-(Phenylthio)aniline is classified as harmful if swallowed. [2]General safe handling practices for aromatic amines should be followed.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
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Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.
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Storage: Store in a cool, dry, well-ventilated place away from incompatible materials and light. [5]Keep containers tightly sealed. [5]* Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This technical guide provides a comprehensive overview of the physical properties of 4-(Phenylthio)aniline, grounded in both theoretical principles and practical experimental methodologies. While there are some gaps in the publicly available experimental data for this specific molecule, the provided protocols and analysis of related compounds offer a robust framework for its characterization. A thorough understanding and experimental validation of these properties are indispensable for any researcher or drug development professional working with this promising chemical entity.
References
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SpectraBase. 4-(Phenylthio)aniline. [Link].
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Lanxess. Aniline Product Safety Assessment. [Link].
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PubChem. 4-(Phenylthio)aniline. [Link].
